2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide is a heterocyclic compound that features both isoquinoline and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of isoquinoline derivatives and pyrrole intermediates, which are subjected to cyclization reactions in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: These compounds share the isoquinoline moiety and have similar chemical properties.
Pyrrole derivatives: These compounds share the pyrrole moiety and exhibit similar reactivity.
Uniqueness
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide is unique due to the combination of isoquinoline and pyrrole moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
13226-12-5 |
---|---|
Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-isoquinolin-1-yl-5-phenyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C20H15N3O/c21-20(24)16-12-17(14-7-2-1-3-8-14)23-19(16)18-15-9-5-4-6-13(15)10-11-22-18/h1-12,23H,(H2,21,24) |
InChI Key |
ZGIFFDYYZJUMQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=NC=CC4=CC=CC=C43)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.